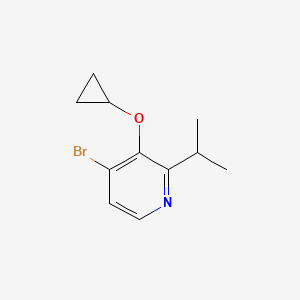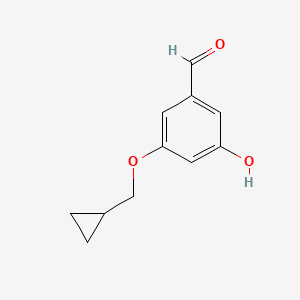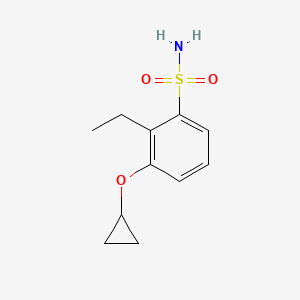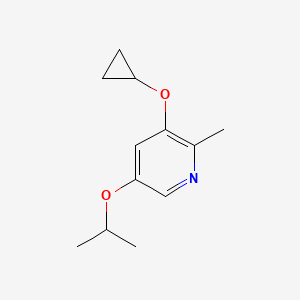
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine is an organic compound with the molecular formula C12H17NO2 It is a derivative of pyridine, characterized by the presence of cyclopropoxy and isopropoxy groups at the 3 and 5 positions, respectively, and a methyl group at the 2 position
準備方法
The synthesis of 3-Cyclopropoxy-5-isopropoxy-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Cyclopropanation: Introduction of the cyclopropoxy group at the 3 position can be achieved through cyclopropanation reactions.
Isopropoxylation: The isopropoxy group is introduced at the 5 position using isopropyl alcohol in the presence of a suitable catalyst.
Methylation: The methyl group is introduced at the 2 position using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-Cyclopropoxy-5-isopropoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may enhance binding affinity and specificity, while the methyl group can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar compounds to 3-Cyclopropoxy-5-isopropoxy-2-methylpyridine include:
3-Cyclopropoxy-2-isopropyl-5-methylpyridine: Differing in the position of the isopropyl group.
3-Isopropoxy-5-cyclopropoxy-2-methylpyridine: Differing in the position of the cyclopropoxy group.
2-Methyl-3,5-dicyclopropoxypyridine: Featuring two cyclopropoxy groups instead of one isopropoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
3-cyclopropyloxy-2-methyl-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C12H17NO2/c1-8(2)14-11-6-12(9(3)13-7-11)15-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
InChIキー |
LEPVAWUICNJWGI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)OC(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


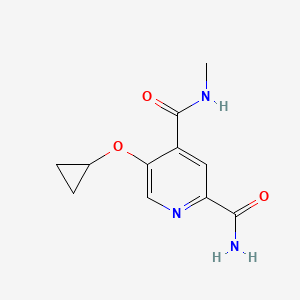

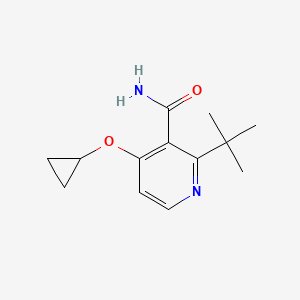
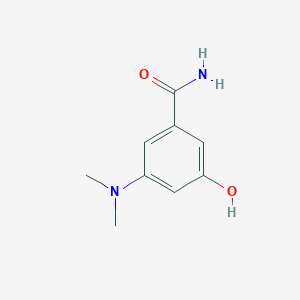
![1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)
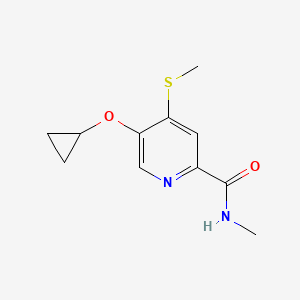
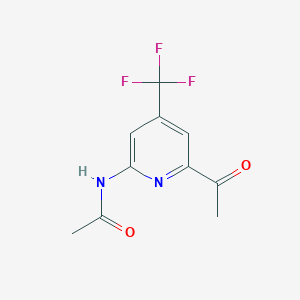
![1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
